molecular formula C4H5BrO2 B13703505 3-Bromopropenoic acid methyl ester

3-Bromopropenoic acid methyl ester

Cat. No.: B13703505
M. Wt: 164.99 g/mol
InChI Key: HGOGNLOBEAIJAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromopropenoic acid methyl ester typically involves the bromination of propenoic acid derivatives. One common method is the addition of bromine to methyl acrylate, which results in the formation of the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving the reaction of acetyl bromide with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate compound to form the 3-bromopropenoate ester . This method is advantageous due to its simplicity and the ability to recycle byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Bromopropenoic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromopropenoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopropenoic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of various substituted products. Additionally, the double bond in the propenoic acid moiety can participate in electrophilic addition reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopropenoic acid methyl ester is unique due to the presence of both a bromine atom and an ester group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

methyl 3-bromoprop-2-enoate

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3

InChI Key

HGOGNLOBEAIJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CBr

Origin of Product

United States

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